

Palmatine iodide derivative structure-activity relationship SAR

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Compound Focus: Palmatine iodide

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SAR of Palmatine Derivatives Against *H. pylori*

The following table synthesizes key findings from a study that synthesized and tested 20 new palmatine derivatives against metronidazole-resistant *H. pylori* strains. The core discovery was that modifications at the **9-position** of the palmatine skeleton are crucial for enhancing antibacterial activity [1] [2].

Compound Code	9-Position Substituent (R)	Key SAR Insight	MIC Range ($\mu\text{g/mL}$) vs. 6 MTZ-resistant Strains
PMT (Lead)	- (Original structure)	Baseline compound with moderate activity [1].	64 - 256 [1]
1a	C ₆ H ₅ (Benzyl)	Introducing a basic benzyl amine group yields comparable potency to the lead [1].	8 - 64 [1]
1b	m-CH ₃ C ₆ H ₄ (m-methyl benzyl)	An electron-donating group in the <i>meta</i> position boosts potency [1].	4 - 16 [1]

Compound Code	9-Position Substituent (R)	Key SAR Insight	MIC Range ($\mu\text{g/mL}$) vs. 6 MTZ-resistant Strains
1c	p-CH ₃ C ₆ H ₄ (p-methyl benzyl)	An electron-donating group in the <i>para</i> position yields the most potent derivative overall [1] [2].	4 - 16 [1]
1d	p-CH ₃ OC ₆ H ₄ (p-methoxy benzyl)	Another electron-donating group that enhances activity [1].	4 - 32 [1]
1e	m-CNC ₆ H ₄ (m-cyano benzyl)	An electron-withdrawing group leads to a complete or significant loss of activity [1].	128 - >256 [1]
3	-H (Primary amine)	Replacing the substituent with a simple amine eliminates activity, showing the need for a substituted secondary amine [1].	>128 [1]
4a-i (Series)	Various amide groups	Converting the ionizable nitrogen to an amide (less ionizable) partially or completely abolishes activity, confirming the need for an ionizable nitrogen [1].	Mostly >256 [1]

Experimental Protocol for Key Data

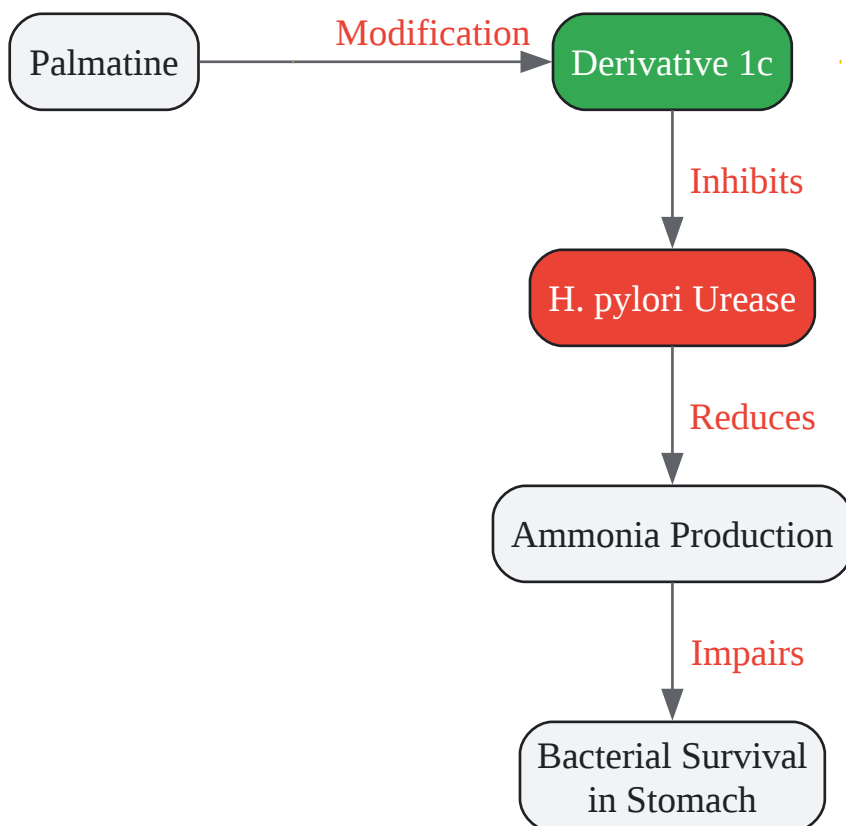
The quantitative data in the table above was generated through the following standardized methodology [1] [2]:

- **Synthesis:** Palmatine was used as the lead compound and heated with various amines to produce 9-N-substituted amine derivatives (series **1a-j**, **2**, **3**). Acyl chlorides were then used to create the amide derivatives (series **4a-i**) [1].
- **Antibacterial Activity Assay:**
 - **Test Organisms:** Six metronidazole (MTZ)-resistant *H. pylori* strains, including the standard strain ATCC 43504 and five clinical isolates [1].
 - **Method:** The minimum inhibitory concentration (MIC) was determined for each compound. MTZ and the original palmatine (PMT) were used as positive controls [1].

- **Standard:** The European Committee on Antimicrobial Susceptibility Testing (EUCAST) breakpoint (MIC >8 µg/mL for resistance) was referenced [1].
- **Safety Profile:** An acute toxicity test of the promising compound **1c** was conducted on Kunming mice via oral administration. The LD₅₀ was found to be over 1000 mg/kg, indicating a good safety profile [1] [2].
- **Mechanism Exploration:** Molecular docking studies suggested that the primary mechanism of action for these derivatives, particularly compound **1c**, involves targeting *H. pylori* urease, a critical enzyme for the bacterium's survival in the stomach. The docking score for **1c** (104.13) was higher than for palmatine (92.14), correlating with its superior experimental potency [1] [2].

Mechanism of Action Workflow

The diagram below illustrates the proposed mechanism of action and key characteristics of the active palmatine derivative **1c**, based on the study findings [1] [2].



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Key Takeaways for Researchers

- **Promising Anti-*H. pylori* Candidates:** The 9-N-substituted palmatine derivatives, especially compound **1c**, represent a novel family of anti-*H. pylori* agents with improved potency over the lead compound and a good initial safety profile [1] [2].
- **Critical SAR Rule:** For anti-*H. pylori* activity, an **ionizable nitrogen** at the 9-position is essential. The nature of the substituent is also critical; **electron-donating groups** (e.g., methyl, methoxy) on the benzyl ring enhance activity, while **electron-withdrawing groups** (e.g., cyano) diminish it [1].
- **Broad Therapeutic Potential:** Beyond its antibacterial applications, palmatine itself exhibits a wide range of pharmacological activities, including anti-inflammatory, anticancer, antidiabetic, and neuroprotective effects, making it a versatile scaffold for further drug development targeting various diseases [3] [4] [5].

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